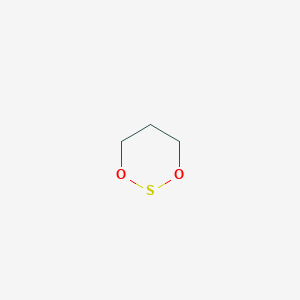

1,3,2-Dioxathiane

描述

属性

CAS 编号 |

3358-26-7 |

|---|---|

分子式 |

C3H6O2S |

分子量 |

106.15 g/mol |

IUPAC 名称 |

1,3,2-dioxathiane |

InChI |

InChI=1S/C3H6O2S/c1-2-4-6-5-3-1/h1-3H2 |

InChI 键 |

AVFVSPRFKUZFPS-UHFFFAOYSA-N |

规范 SMILES |

C1COSOC1 |

产品来源 |

United States |

相似化合物的比较

Key Differences:

Functional Implications :

- The sulfate’s higher oxidation state enhances stability in high-voltage battery environments, whereas the sulfite’s liquid state may facilitate better electrolyte mixing .

- The sulfite’s lower molecular weight (122.14 vs. 138.14) could reduce electrolyte viscosity but may compromise thermal resilience .

Fluorinated Derivatives: 5,5-Difluoro-1,3,2-Dioxathiane 2,2-Dioxide

CAS 1215071-15-0 (C₃H₄F₂O₄S, MW 186.12 g/mol) introduces fluorine substituents at the 5-position of the dioxathiane ring .

Key Differences:

| Property | This compound 2,2-Dioxide | 5,5-Difluoro Derivative |

|---|---|---|

| Molecular Formula | C₃H₆O₄S | C₃H₄F₂O₄S |

| Substituents | None | Two fluorine atoms |

| Electrochemical Impact | Standard conductivity | Enhanced ion dissociation via electronegativity |

Functional Implications :

- However, synthetic complexity may limit commercial scalability .

1,4-Dioxane Derivatives

Compounds like 1,4-dioxane (CAS 123-91-1) share a six-membered ring structure but lack sulfur and exhibit distinct reactivity.

常见问题

Q. What are the primary synthetic routes for 1,3,2-dioxathiane (2,2-dioxide), and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of 1,3-propanediol with sulfur trioxide (SO₃) or sulfonating agents under controlled conditions. Key variables include temperature (optimal range: 40–60°C), solvent selection (e.g., dichloromethane or ethers), and stoichiometric ratios to minimize side reactions like over-sulfonation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical, as impurities such as unreacted diol or sulfonic acid derivatives can affect electrochemical performance in battery applications .

Q. How is the molecular structure of this compound (2,2-dioxide) characterized experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are standard methods. The six-membered dioxathiane ring exhibits a chair conformation, with sulfur in the axial position. H NMR in CDCl₃ shows distinct proton signals for the cyclic sulfate group (δ 4.2–4.5 ppm) and methylene groups (δ 1.8–2.1 ppm). Fourier-transform infrared (FTIR) spectroscopy identifies characteristic S=O stretches at 1180–1250 cm⁻¹ and C-O-S vibrations at 950–1050 cm⁻¹ .

Q. What role does this compound (2,2-dioxide) play in lithium-ion battery electrolytes, and how is its performance evaluated?

As an electrolyte additive, it improves low-temperature conductivity by suppressing solvent co-intercalation into graphite anodes. Performance is assessed via cyclic voltammetry (CV) to measure electrochemical stability (>4.5 V vs. Li/Li⁺) and impedance spectroscopy to quantify interfacial resistance. Comparative studies with commercial additives (e.g., vinylene carbonate) are conducted using coin-cell cycling tests under varied temperatures (-20°C to 60°C) .

Advanced Research Questions

Q. How do structural modifications of this compound (2,2-dioxide) impact its electrochemical and toxicological profiles?

Substituting the sulfur atom with selenium or altering the ring size (e.g., 5-membered dioxathiolane) can modulate redox stability and toxicity. For example, selenium analogs show higher thermal stability but increased acute oral toxicity (LD₅₀ < 50 mg/kg). Computational modeling (DFT) predicts electronic structure changes, while in vitro assays (e.g., HepG2 cell viability) assess cytotoxicity .

Q. What contradictions exist in reported toxicity data for this compound (2,2-dioxide), and how can they be resolved?

Discrepancies in acute oral toxicity (LD₅₀: 50–300 mg/kg) may arise from differences in purity, solvent carriers, or animal models. Harmonized testing under OECD Guidelines 423 (Acute Oral Toxicity) is recommended, with gas chromatography-mass spectrometry (GC-MS) to verify compound purity. Cross-species comparisons (rodent vs. zebrafish) can clarify metabolic pathways .

Q. What experimental strategies optimize the use of this compound (2,2-dioxide) in high-voltage lithium-ion batteries?

Pairing with fluorinated solvents (e.g., fluoroethylene carbonate) enhances anodic stability. In situ Raman spectroscopy monitors SEI (solid-electrolyte interphase) formation on graphite, while X-ray photoelectron spectroscopy (XPS) identifies sulfur-containing decomposition products (e.g., Li₂SO₃). Accelerated aging tests (60°C, 100 cycles) evaluate long-term stability .

Q. How can conflicting results in the compound’s thermal stability be addressed?

Reported melting points vary (58–62°C), likely due to polymorphic forms or hygroscopicity. Differential scanning calorimetry (DSC) under inert gas (N₂) and controlled humidity (<10% RH) can standardize measurements. Thermogravimetric analysis (TGA) under oxidative vs. inert atmospheres clarifies decomposition pathways (e.g., SO₂ release above 200°C) .

Q. What methodologies identify degradation byproducts of this compound (2,2-dioxide) in electrochemical systems?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects sulfonic acid derivatives and cyclic ethers in aged electrolytes. Isotopic labeling (S) tracks sulfur redistribution during cycling. Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways at electrode interfaces .

Methodological Considerations

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structure; CV + EIS for electrochemistry).

- Experimental Design : Include control groups (e.g., additive-free electrolytes) and replicate measurements to account for batch variability.

- Safety Protocols : Adhere to GHS Category 3.1 guidelines for acute toxicity, including fume hood use and personal protective equipment (PPE) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。